Phenyl thiophene-2-carboxylate

Vue d'ensemble

Description

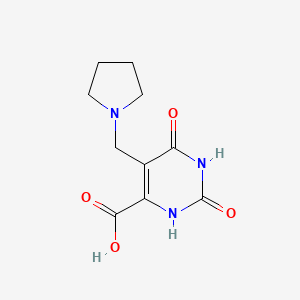

Phenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C11H8O2S . It has an average mass of 204.245 Da and a monoisotopic mass of 204.024506 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, including Phenyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . A common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of Phenyl thiophene-2-carboxylate consists of a thiophene ring attached to a phenyl group via a carboxylate ester linkage . The thiophene ring is a five-membered heterocycle containing one sulfur atom .

Chemical Reactions Analysis

Thiophene derivatives, including Phenyl thiophene-2-carboxylate, can undergo various chemical reactions. For instance, the Palladium(II)-catalyzed carboxylation reaction of thiophene with CO2 involves two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) due to palladium(II) acetate induced deprotonation, and the nucleophile attacking the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .

Physical And Chemical Properties Analysis

Phenyl thiophene-2-carboxylate has a molecular formula of C11H8O2S, an average mass of 204.245 Da, and a monoisotopic mass of 204.024506 Da .

Applications De Recherche Scientifique

Synthesis and Biological Activity

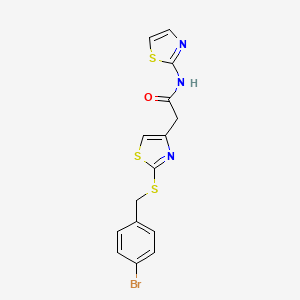

Phenyl thiophene-2-carboxylate derivatives have shown promise in various biological activities. Notably, compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have demonstrated significant antibacterial and antifungal activities. These thiophene derivatives, synthesized in good yield, are particularly effective against gram-negative bacteria like E. coli and some fungi (Mabkhot et al., 2017).

Immunomodulation

Thiophene compounds have also been explored for their potential in immunosuppression. For instance, novel butenamides synthesized from phenyl thiophene-2-carboxylate have displayed immunosuppressive activity against concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Organic Synthesis and Material Science

Phenyl thiophene-2-carboxylate is significant in organic synthesis, particularly in creating polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds. These compounds, synthesized via samarium diiodide promoted reactions, have applications in materials science, including liquid crystals and photochromic materials (Yang et al., 2002).

Environmental Microbiology

An organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source has been isolated. This research sheds light on the microbial metabolism of thiophen-2-carboxylate, with implications for environmental microbiology and bioremediation (Cripps, 1973).

Coordination Chemistry

Phenyl thiophene-2-carboxylate plays a role in coordination chemistry, evidenced by its use in synthesizing supramolecular complexes. These complexes have been studied for their crystal structures, fluorescence, and thermal stability properties (Zheng et al., 2007).

Liquid Crystal Technology

In liquid crystal technology, derivatives of thiophene-2-carboxylate ester have been synthesized, displaying enantiotropic smectic A phases. The synthetic methodology includes a regioselective α-bromination process, demonstrating the utility of these compounds in liquid crystal displays (Gipson et al., 2009).

Polymer Solar Cells

Phenyl thiophene-2-carboxylate-containing conjugated polymers have been used in the fabrication of polymer solar cells. The length of alkyl side-chains in these polymers affects the device performance, demonstrating the compound's relevance in renewable energy technologies (Cho et al., 2012).

Anticancer Research

In the field of anticancer research, thiophene-2-carboxamide derivatives have shown inhibitory activity against various cancer cell lines. These compounds, evaluated for their cytotoxic activity, highlight the potential of phenyl thiophene-2-carboxylate derivatives in developing new anticancer drugs (Gulipalli et al., 2019).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for Phenyl thiophene-2-carboxylate was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Orientations Futures

Thiophene derivatives, including Phenyl thiophene-2-carboxylate, have been the subject of extensive research due to their wide range of potential applications in medicinal chemistry and material science . Future research may focus on the synthesis of new thiophene derivatives with improved pharmacological activity, as well as the exploration of their potential applications in various fields .

Propriétés

IUPAC Name |

phenyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCUTHKQTIKRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl thiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973834.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)

![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)

![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)